3-(furan-2-ylmethyl)-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
3-(Furan-2-ylmethyl)-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound belonging to the chromeno[2,3-d]pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromeno[2,3-d]pyrimidine core. One common approach is the condensation of 2-furfuraldehyde with a phenyl-substituted pyrimidinone derivative under acidic conditions. Subsequent steps may include methoxylation and further functionalization to introduce the furan-2-ylmethyl group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Reduced forms of the compound with fewer oxygen atoms.
Substitution: Derivatives with different functional groups replacing the methoxy or phenyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may serve as probes or inhibitors in biological studies.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of advanced materials or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Furan-2-ylmethyl palmitate: A fatty acid derivative with a furan ring.
N-(furan-2-ylmethyl)ethanamine: An amine derivative with a furan ring.
Furimazine derivatives: Used in bioluminescence studies.
Uniqueness: 3-(Furan-2-ylmethyl)-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione stands out due to its complex structure and the presence of multiple functional groups, which provide versatility in its applications.
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-8-methoxy-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c1-28-15-9-10-17-18(12-15)30-22-19(20(17)26)23(27)25(13-16-8-5-11-29-16)21(24-22)14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKHINWEIVVDMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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